5,6-Difluoro-1-methyl-1H-indazol-3-amine
Overview
Description
5,6-Difluoro-1-methyl-1H-indazol-3-amine is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry . The compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with fluorine atoms at the 5 and 6 positions, a methyl group at the 1 position, and an amine group at the 3 position.
Mechanism of Action
Target of Action
It’s known that indazole derivatives, which dfima is a part of, bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules, indicating their potential for treatment .
Mode of Action
Indazole derivatives have been shown to inhibit, regulate, and/or modulate various kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This suggests that DFIMA might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that DFIMA might affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The molecular weight of dfima is 18316 g/mol, which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Indazole derivatives have been shown to exhibit antitumor activity, affecting apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . This suggests that DFIMA might have similar effects on molecular and cellular processes.
Action Environment
It has been shown that the substituent on the benzene ring at the c-5 position of indazole has a significant effect on the anti-proliferative activity of hep-g2 . This suggests that the chemical environment of DFIMA might influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-1-methyl-1H-indazol-3-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted benzenes.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-1-methyl-1H-indazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorine atoms, using reagents like sodium azide (NaN3) or thiols (RSH).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaN3 in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
5,6-Difluoro-1-methyl-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-amine: Lacks the fluorine and methyl substitutions, resulting in different biological activities.
5-Fluoro-1H-indazole-3-amine: Contains only one fluorine atom, leading to variations in its chemical reactivity and biological properties.
6-Fluoro-1H-indazole-3-amine: Similar to the above compound but with the fluorine atom at a different position.
Uniqueness
5,6-Difluoro-1-methyl-1H-indazol-3-amine is unique due to the presence of two fluorine atoms at the 5 and 6 positions, which can enhance its lipophilicity and binding affinity to target proteins. The methyl group at the 1 position also contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5,6-difluoro-1-methylindazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12-13/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLSWUUBKKQGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=N1)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274231 | |
Record name | 5,6-Difluoro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-46-6 | |
Record name | 5,6-Difluoro-1-methyl-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Difluoro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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